2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-15-6-2-3-7-17(15)23-20(26)14-25-19-9-5-4-8-18(19)24-21(25)16-10-12-22-13-11-16/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPPLIRFGUQQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide is a derivative of benzimidazole and pyridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H15N5
- Molecular Weight : 301.35 g/mol
- CAS Number : 2413984-46-8
Anticancer Activity
Research indicates that compounds containing benzimidazole and pyridine moieties exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study on related benzimidazole derivatives demonstrated that modifications at the N-substituted positions can enhance anticancer activity. The most potent derivatives exhibited IC50 values in the low micromolar range against non-small cell lung cancer (NSCLC) lines, indicating strong potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural elements suggest potential antimicrobial properties. Benzimidazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against E. coli | MIC (µM) against S. aureus |
|---|---|---|
| Compound A | 5.64 | 7.38 |
| Compound B | 4.69 | 5.64 |
| Target Compound | TBD | TBD |
Note: TBD indicates that specific MIC values for the target compound are yet to be established.
Antiviral Activity
Preliminary studies suggest that compounds with similar structures may exhibit antiviral activity, particularly against RNA viruses. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Research Findings : A study highlighted that certain N-heterocycles, including benzimidazole derivatives, showed enhanced antiviral activity compared to standard treatments, indicating a promising avenue for further exploration .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds emphasizes the importance of specific functional groups in enhancing biological activity. For instance:
- Pyridine Substituents : Modifications at the pyridine ring can significantly influence the binding affinity to target proteins.
- Benzimidazole Core : The presence of electron-withdrawing groups on the benzimidazole ring has been correlated with increased potency against cancer cell lines.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Key Structural Features and Activities of Analogues
Key Observations:
- Pyridine vs. Fluorophenyl : The pyridin-4-yl group in the target compound may enhance binding to metal ions or polar residues compared to the 3-fluorophenyl group in ML309, which relies on hydrophobic interactions .
- o-Tolyl vs. Thiazolidinone: The o-tolyl acetamide in the target compound lacks the thiazolidin-4-one ring seen in compound 5a (), which is critical for antioxidant activity via radical scavenging .
- Triazole Hybrids : Compounds like 9c () incorporate triazole-thiazole motifs, showing superior α-glucosidase inhibition compared to simpler benzimidazole-acetamides, suggesting that heterocyclic appendages improve target engagement .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability: The absence of a thiazolidinone ring (as in 5a) may lower the melting point relative to analogues with rigid heterocycles .
Mechanism of Action and Target Selectivity
- Target Compound : While its exact target is unclear, benzimidazole-acetamides often inhibit enzymes like α-glucosidase or IDH1. The pyridin-4-yl group may mimic nicotinamide cofactors, enhancing competitive inhibition .
- ML309 () : Binds allosterically to mutant IDH1, disrupting NADPH production. The 3-fluorophenyl group is critical for occupying a hydrophobic subpocket .
- Compound 9c () : The 4-bromophenyl-thiazole moiety enhances α-glucosidase inhibition (IC₅₀ ~5.4 μM) compared to simpler acetamides, highlighting the role of halogenated aryl groups in potency .
Q & A
Basic: What are the optimal synthetic routes and purification methods for 2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key reagents include substituted benzimidazole precursors, pyridinyl derivatives, and o-toluidine. For example:
- Cyclization : Use glacial acetic acid as a solvent and reflux conditions to form the benzimidazole core .
- Coupling : Employ amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) to attach the acetamide group .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% .
Basic: What spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.2–8.3 ppm) and confirm acetamide linkage (δ ~2.4 ppm for CH₃, δ ~4.6 ppm for CH₂) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 242.09) validate molecular weight .
- IR Spectroscopy : Absorbance at ~1660 cm⁻¹ confirms C=O stretching in the acetamide group .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns in ambiguous cases .
Advanced: How can researchers address contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
Contradictions may arise from assay variability or structural nuances:
- Assay Conditions : Compare buffer pH (e.g., Tris-HCl vs. PBS) and cofactors (e.g., Mg²⁺) across studies. For instance, kinase inhibition assays may require ATP concentrations adjusted to physiological levels .
- Structural Modifications : Substituents on the pyridinyl or o-tolyl groups (e.g., electron-withdrawing vs. donating) alter binding affinity. Use SAR studies to correlate substituent effects with activity .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., HEK-blue NOD2 cells for cytokine modulation) .
Advanced: What computational strategies predict binding modes and molecular interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the acetamide group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Mapping : Identify critical features (e.g., benzimidazole aromaticity, acetamide hydrogen-bond acceptor) using tools like Phase .
Intermediate: How does the substitution pattern on the benzimidazole core influence structure-activity relationships (SAR)?
Methodological Answer:
- Pyridinyl Position : 2-Pyridinyl substitution enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to 4-pyridinyl .
- o-Tolyl Group : The methyl group on the phenyl ring increases lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .
- Benzimidazole Modifications : Fluorination at the 5-position (e.g., 5-F derivative) boosts metabolic stability by reducing CYP450 oxidation .
Advanced: What strategies mitigate stability issues (e.g., hydrolysis) during storage or biological assays?
Methodological Answer:
- Storage : Lyophilize the compound and store at –20°C under argon to prevent hydrolysis of the acetamide group .
- Buffering : Use pH 7.4 buffers with 0.1% BSA to stabilize the compound in cell culture media .
- Prodrug Design : Replace the acetamide with a methyl ester (hydrolyzed in vivo) to enhance shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
